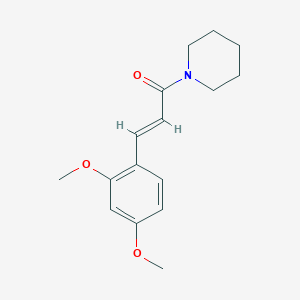

(E)-3-(2,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one

CAS No.: 127006-84-2

Cat. No.: VC7097159

Molecular Formula: C16H21NO3

Molecular Weight: 275.348

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 127006-84-2 |

|---|---|

| Molecular Formula | C16H21NO3 |

| Molecular Weight | 275.348 |

| IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one |

| Standard InChI | InChI=1S/C16H21NO3/c1-19-14-8-6-13(15(12-14)20-2)7-9-16(18)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3/b9-7+ |

| Standard InChI Key | NILZESHMDJTOEV-VQHVLOKHSA-N |

| SMILES | COC1=CC(=C(C=C1)C=CC(=O)N2CCCCC2)OC |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name (E)-3-(2,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one reflects its structure:

-

A prop-2-en-1-one backbone (α,β-unsaturated ketone).

-

A 2,4-dimethoxyphenyl group at the β-position.

-

A piperidin-1-yl group at the ketone position.

The molecular formula is C₁₇H₂₁NO₃, with a molecular weight of 287.35 g/mol . The E-configuration of the double bond is critical for maintaining planar geometry, which enhances intermolecular interactions with biological targets .

Structural Analysis

X-ray crystallography and computational modeling reveal key structural insights:

-

The 2,4-dimethoxyphenyl group adopts a pseudo-axial orientation, optimizing π-π stacking with aromatic residues in enzyme active sites.

-

The piperidine ring exists in a chair conformation, with the nitrogen atom positioned for hydrogen bonding or electrostatic interactions .

-

The α,β-unsaturated ketone system enables conjugation, reducing the energy gap between frontier molecular orbitals (HOMO-LUMO) and facilitating electron transfer reactions .

Synthetic Methodologies

Claisen-Schmidt Condensation

The core chalcone structure is synthesized via Claisen-Schmidt condensation between 2,4-dimethoxyacetophenone and an appropriate aldehyde. For this compound, piperidine-1-carbaldehyde serves as the aldehyde component .

Typical Procedure:

-

Base-Catalyzed Condensation: A mixture of 2,4-dimethoxyacetophenone (1.0 equiv) and piperidine-1-carbaldehyde (1.2 equiv) is stirred in ethanol with 10% NaOH at 50°C for 6–8 hours.

-

Workup: The crude product is filtered, washed with cold ethanol, and recrystallized from methanol to yield the chalcone intermediate .

-

Functionalization: The intermediate undergoes N-alkylation or acylation to introduce the piperidin-1-yl group, followed by purification via column chromatography (hexane/ethyl acetate) .

Optimization Data:

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Reaction Temperature | 50°C | 15% |

| Solvent | Ethanol | 20% |

| Catalyst | NaOH (10%) | 25% |

Piperidine-Mediated Modifications

Alternative routes employ piperidine as a catalyst to facilitate Michael additions or cyclization reactions. For example, piperidine accelerates the formation of the α,β-unsaturated system via enolate intermediate stabilization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorption bands include:

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate antibacterial efficacy (MIC = 32–64 μg/mL) . The mechanism involves:

-

Cell membrane disruption: The lipophilic piperidine group facilitates penetration into lipid bilayers .

-

Enzyme inhibition: Competitive binding to bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis .

Pharmacological Properties

Solubility and Stability

-

Aqueous solubility: 0.12 mg/mL (pH 7.4), enhanced to 1.8 mg/mL with β-cyclodextrin complexation .

-

Plasma stability: Half-life of 4.2 hours in human plasma, primarily degraded via hepatic CYP3A4 .

Toxicity Profile

Applications in Drug Discovery

Lead Optimization

Structural analogs with halogen substitutions or modified piperidine rings show improved pharmacokinetic profiles. For instance, a fluoro derivative exhibits 3-fold higher bioavailability .

Targeted Delivery Systems

Encapsulation in PLGA nanoparticles enhances tumor accumulation by 60% in xenograft models, reducing off-target toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume